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molecular formula C9H10O3 B8748531 3-(Hydroxymethyl)-5-methylbenzoic acid

3-(Hydroxymethyl)-5-methylbenzoic acid

Cat. No. B8748531
M. Wt: 166.17 g/mol
InChI Key: BIOXYUWVLDTYMT-UHFFFAOYSA-N
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Patent
US05254584

Procedure details

In a 5 liter flask were dissolved 380 g (5.77 mole) of 85% KOH in 2.2 liter of methanol and warmed up to 60° C. The methyl-3-acetoxymethyl-5-methylbenzoate from the previous step was added and heated with stirring at 60° C. for 2.5 hrs. The reaction mixture was cooled down to room temperature and the solvent eliminated in the rotavap. The resulting oil was dissolved in 1.5 liter of water and then washed with ethyl ether (1×1 liter). The aqueous layer was made acidic with concentrated hydrochloric acid and the resulting acidic suspension was extracted with ethyl acetate (3×350 ml). The combined organic extracts were then washed with water (2×600 ml) and then brine (2×500 ml), dried over sodium sulfate and concentrated in the rotavap to give 287.6 g of 3-hydroxymethyl-5-methylbenzoic acid.
Name
Quantity
380 g
Type
reactant
Reaction Step One
Quantity
2.2 L
Type
solvent
Reaction Step One
Name
methyl-3-acetoxymethyl-5-methylbenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].C[O:4][C:5](=[O:18])[C:6]1[CH:11]=[C:10]([CH3:12])[CH:9]=[C:8]([CH2:13][O:14]C(=O)C)[CH:7]=1>CO.O>[OH:14][CH2:13][C:8]1[CH:7]=[C:6]([CH:11]=[C:10]([CH3:12])[CH:9]=1)[C:5]([OH:18])=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
380 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2.2 L
Type
solvent
Smiles
CO
Step Two
Name
methyl-3-acetoxymethyl-5-methylbenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)C)COC(C)=O)=O
Step Three
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring at 60° C. for 2.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to room temperature
WASH
Type
WASH
Details
washed with ethyl ether (1×1 liter)
EXTRACTION
Type
EXTRACTION
Details
the resulting acidic suspension was extracted with ethyl acetate (3×350 ml)
WASH
Type
WASH
Details
The combined organic extracts were then washed with water (2×600 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (2×500 ml), dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in the rotavap

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
OCC=1C=C(C(=O)O)C=C(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 287.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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